![molecular formula C12H13NS B13587638 (2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine is a compound that features a benzo[b]thiophene moiety attached to a cyclopropyl group, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of benzo[b]thiophene derivatives followed by amination. One common method includes the reaction of benzo[b]thiophene with a cyclopropyl halide in the presence of a strong base to form the cyclopropyl derivative. This intermediate is then subjected to amination using reagents such as ammonia or primary amines under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through steric effects. The methanamine group can form hydrogen bonds with target molecules, contributing to the overall binding and activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene derivatives: Compounds containing the benzo[b]thiophene moiety with different substituents.
Cyclopropylamines: Compounds featuring a cyclopropyl group attached to an amine.
Thiophene derivatives: Compounds with a thiophene ring structure.
Uniqueness
(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine is unique due to the combination of the benzo[b]thiophene moiety with a cyclopropyl group and a methanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C12H13NS |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
[2-(1-benzothiophen-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H13NS/c13-6-8-5-10(8)11-7-14-12-4-2-1-3-9(11)12/h1-4,7-8,10H,5-6,13H2 |
Clé InChI |
OLHYUYVLOXYTRH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CSC3=CC=CC=C32)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


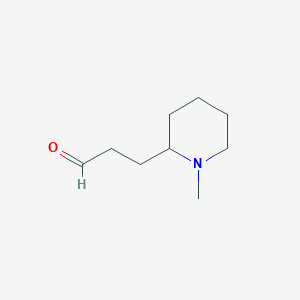
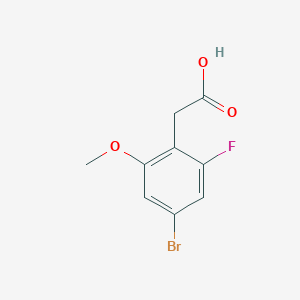
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
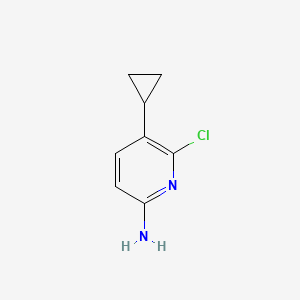
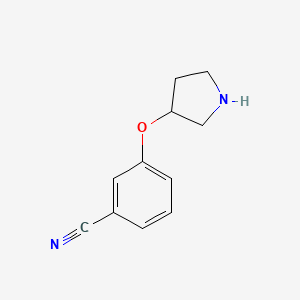
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
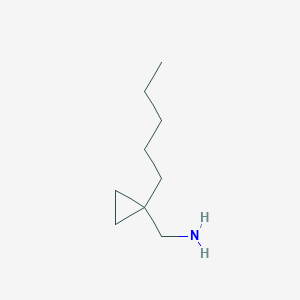
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)

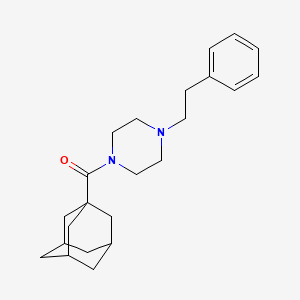
![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13587622.png)
